5-nitro-2-(1-piperazinyl)benzamide
Description
Significance of Benzamide (B126) and Piperazine (B1678402) Core Structures in Chemical Biology Research
The benzamide and piperazine moieties are considered "privileged structures" in drug discovery, meaning they are frequently found in molecules with a wide range of biological activities. nih.govmdpi.com
Benzamide Scaffold: Benzamide, the simplest amide derivative of benzoic acid, and its derivatives are fundamental components in a vast array of pharmacologically active compounds. wikipedia.org This structural motif is recognized for its chemical stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. researchgate.netmdpi.com The versatility of the benzamide core allows for the synthesis of derivatives with diverse therapeutic applications, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. researchgate.netnih.gov For instance, substituted benzamides are the basis for drugs used in psychiatry, such as Sulpiride and Amisulpiride. valpo.edu
Piperazine Ring: The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. nih.govebi.ac.uk Its incorporation into drug candidates is highly valued for its ability to improve pharmacokinetic properties. The two nitrogen atoms can be functionalized, which helps to increase water solubility and bioavailability, crucial factors for a drug's effectiveness. nih.govmdpi.com The piperazine scaffold is a key component in numerous successful drugs, including the anticancer agent Imatinib and the antiviral drug Sildenafil. mdpi.com Its presence is associated with a broad spectrum of biological effects, such as anticancer, anti-inflammatory, antiviral, and antidepressant activities. nih.govmdpi.comebi.ac.ukontosight.ai
The combination of these two powerful pharmacophores in a single molecule provides a robust framework for developing novel therapeutic agents.
Rationale for Academic Investigation of 5-nitro-2-(1-piperazinyl)benzamide and Related Nitrobenzamide Derivatives
The academic interest in this compound and related nitrobenzamide derivatives is driven by the recognized biological significance of the nitro group when attached to an aromatic system.
The nitro group (NO₂) is a strong electron-withdrawing group that can significantly influence a molecule's chemical properties and biological activity. nih.gov Nitro-substituted benzamides have been a particular focus of research. For example, studies have shown that certain nitrobenzamide derivatives exhibit potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in macrophages. nih.govresearchgate.net The nitro group is considered an important scaffold in the synthesis of new bioactive molecules, displaying a wide range of potential activities including antineoplastic and antibiotic effects. nih.gov
Furthermore, research into related structures supports the investigation of this specific compound. Studies on piperazine-based benzamide derivatives have identified promising candidates for treating glioblastoma, an aggressive brain tumor. nih.gov Specifically, the compound designated L19 in one study showed potent activity against glioblastoma cell lines and the ability to cross the blood-brain barrier. nih.gov The investigation of N-alkyl nitrobenzamides has also yielded compounds with significant activity against Mycobacterium tuberculosis. mdpi.com These findings provide a strong rationale for the systematic investigation of compounds like this compound, which combine the beneficial structural features of benzamide, piperazine, and a nitro group, creating a high potential for novel biological activity.
Overview of Contemporary Research Strategies and Methodologies Applied to the Compound Class
The investigation of this compound and its analogs employs a multidisciplinary approach, combining synthetic chemistry, biological screening, and computational modeling.
Synthesis and Characterization: The synthesis of benzamide derivatives is typically achieved through established chemical reactions. A common method involves the reaction of a carboxylic acid (or its activated form, like an acid chloride) with an amine. mdpi.comresearchgate.net For nitrobenzamide derivatives specifically, synthesis often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1-(5-nitro-2-pyridinyl)piperazine is achieved by reacting 2-chloro-5-nitropyridine (B43025) with piperazine. prepchem.com The resulting compounds are then purified, often using column chromatography, and their structures are confirmed using a suite of spectroscopic techniques, including:
Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to determine the carbon-hydrogen framework. nih.govijpbs.com
Mass Spectrometry (MS) to confirm the molecular weight. nih.govijpbs.com
Infrared (IR) Spectroscopy to identify functional groups. ijpbs.com
Biological Evaluation: Once synthesized, the compounds undergo a battery of biological tests to determine their activity. These in vitro assays are critical for identifying potential therapeutic applications.
Anticancer Activity: Compounds are tested against various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using assays like the MTT assay to measure cell viability. researchgate.netnih.gov
Anti-inflammatory Activity: The ability to reduce inflammation is often assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-1β) in macrophage cell lines stimulated with lipopolysaccharides (LPS). nih.govresearchgate.net
Enzyme Inhibition: Many drugs work by inhibiting specific enzymes. Assays are conducted to measure the inhibitory concentration (IC₅₀) or inhibition constant (Ki) against targets like acetylcholinesterase (AChE), relevant for Alzheimer's disease, or carbonic anhydrases. mdpi.comnih.gov
Antimicrobial Activity: The effectiveness against bacteria and fungi is determined by measuring the minimum inhibitory concentration (MIC). researchgate.netijpbs.com
Computational Studies: In silico methods, particularly molecular docking, are increasingly used to complement experimental work. These computational techniques predict how a molecule might bind to a specific biological target, such as an enzyme or receptor. nih.gov By simulating the interaction at a molecular level, researchers can gain insights into the structure-activity relationship (SAR), which explains how the chemical structure of a compound relates to its biological activity. nih.govnih.gov This helps in prioritizing which compounds to synthesize and test, saving time and resources.
The table below summarizes key findings from research on related nitrobenzamide and piperazine-benzamide derivatives.
| Compound Class/Derivative | Research Focus | Key Findings | Citation(s) |
| Nitro-substituted benzamides | Anti-inflammatory activity | Compounds 5 and 6 showed significant inhibition of nitric oxide (NO) production with IC₅₀ values of 3.7 and 5.3μM, respectively. | nih.govresearchgate.net |
| Piperazine based benzamides | Anti-glioblastoma activity | Compound L19 demonstrated potent activity against GBM cell lines (IC₅₀ = 0.15 μM for C6 cells) and could penetrate the blood-brain barrier. | nih.gov |
| N-Alkyl nitrobenzamides | Antimycobacterial activity | Compounds 10, 12, and 13 showed high activity both in vitro and in a macrophage model of M. tuberculosis infection. | mdpi.com |
| Benzamides with sulfonamide moiety | Enzyme inhibition (Carbonic Anhydrase & Acetylcholinesterase) | Compounds showed potent inhibition in the nanomolar range for hCA I, hCA II, and AChE enzymes. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-piperazin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c12-11(16)9-7-8(15(17)18)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H2,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOIQHSVDGYNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298394 | |
| Record name | 5-Nitro-2-(1-piperazinyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335210-42-9 | |
| Record name | 5-Nitro-2-(1-piperazinyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335210-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-2-(1-piperazinyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 5 Nitro 2 1 Piperazinyl Benzamide
Strategies for the Synthesis of 5-nitro-2-(1-piperazinyl)benzamide
The construction of the this compound scaffold involves several strategic approaches, ranging from well-documented pathways to more recent, optimized methods.
Elucidation of Established Synthetic Pathways and Precursors
The traditional synthesis of this compound and related structures often relies on nucleophilic aromatic substitution (SNAr) reactions. A common and established pathway involves the reaction of a suitably activated nitro-substituted benzoic acid derivative with piperazine (B1678402).
A key precursor for this synthesis is 2-chloro-5-nitrobenzoic acid . The reaction of 2-chloro-5-nitrobenzoic acid with piperazine can lead to the formation of 5-nitro-2-(1-piperazinyl)benzoic acid. Subsequent amidation of the carboxylic acid group yields the final benzamide (B126) product. The Ullmann condensation, often facilitated by a copper catalyst and a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF), is a well-established method for coupling aryl halides with amines. chemicalbook.com
Another related precursor is 2-fluoro-5-nitrobenzonitrile . The fluorine atom is a good leaving group in SNAr reactions, and its reaction with piperazine would yield 5-nitro-2-(1-piperazinyl)benzonitrile. The nitrile group can then be hydrolyzed to a carboxylic acid and subsequently converted to the benzamide.
The choice of solvent and base is critical in these reactions. For instance, in the synthesis of a related compound, 1-(5-nitro-2-pyridinyl)-piperazine, acetonitrile (B52724) was used as the solvent with potassium carbonate as the base. prepchem.com
Development of Novel Synthetic Routes and Reaction Optimization
Recent advancements in synthetic methodology have focused on improving yields, reducing reaction times, and employing more environmentally benign conditions. For instance, the use of bimetallic metal-organic frameworks (MOFs) as heterogeneous catalysts has shown promise in amidation reactions. mdpi.com One study reported the use of a Fe2Ni-BDC bimetallic MOF for the synthesis of N-(pyridin-2-yl)-benzamides from trans-β-nitrostyrene and 2-aminopyridine, suggesting the potential for similar catalytic systems in the synthesis of this compound. mdpi.com
Reaction optimization often involves screening different catalysts, bases, solvents, and temperature conditions. For example, in the synthesis of N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-5-nitro-2-furamide, the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps with reagents such as thiophenol (PhSH) were critical. Similarly, optimizing the synthesis of benzamide-based 5-aminopyrazoles involved the use of piperidine (B6355638) as a catalyst in refluxing ethanol. nih.gov
A novel route to a C-nucleoside, 2-deoxy benzamide riboside, highlights the versatility of modern synthetic strategies that could be adapted. nih.gov This particular synthesis involved an intramolecular cyclization, demonstrating that non-traditional approaches can be employed to create complex benzamide-containing molecules. nih.gov
Chemo- and Regioselective Synthesis Approaches
Chemo- and regioselectivity are paramount when dealing with multifunctional molecules like this compound. The nitro group and the piperazine moiety offer multiple reactive sites.
Regioselective synthesis is crucial to ensure the piperazine attacks the correct position on the aromatic ring. In the case of 2-chloro-5-nitrobenzoic acid, the chlorine at the 2-position is activated by the electron-withdrawing nitro group at the 5-position, directing the nucleophilic attack of piperazine to the desired location.
A study on the synthesis of 5-nitroisoxazoles demonstrated a chemo- and regioselective approach to isoxazole-based ligands through SNAr reactions of 5-nitroisoxazoles with various nucleophiles. mdpi.com This highlights the ability to control reactivity in nitro-substituted heterocyclic systems. Another example of regioselectivity was observed in the synthesis of 2-(1H-benzimidazol-1-yl)-5-nitro- and 3-(1H-benzimidazol-1-yl)-5-nitroanilines, where the position of the nitro group influenced the outcome of the reaction. researchgate.net
Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies
To explore the pharmacological potential and to establish a clear SAR, systematic modifications of the this compound scaffold are essential. These modifications typically focus on the benzamide moiety and the piperazine ring.
Systematic Modifications on the Benzamide Moiety
The benzamide portion of the molecule offers several positions for modification to probe its influence on biological activity.
Substitution on the Benzene (B151609) Ring: Besides the existing nitro group, other substituents can be introduced onto the benzene ring. For instance, the synthesis of various N-(pyridin-2-yl)-benzamide derivatives involved using substituted 2-aminopyridines, leading to analogs with methyl or chloro groups on the pyridine (B92270) ring. mdpi.com Similarly, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, substitutions at the 2-position of the benzamide ring with chloro (Cl) or methoxy (B1213986) (OMe) groups resulted in compounds with submicromolar M1 inhibitory concentrations. nih.gov
Modification of the Amide Group: The primary amide of the benzamide can be replaced with secondary or tertiary amides by reacting the corresponding acid chloride with different amines. Research on sulfamoyl benzamide derivatives involved the synthesis of a series of N-(alkyl/aryl)-4-nitrobenzamides. researchgate.net
Replacement of the Benzamide Moiety: In some cases, the entire benzamide group can be replaced with other isosteres to explore different chemical space. For example, 2-phenylpyrroles have been synthesized as conformationally restricted benzamide analogues. nih.gov
Here is a table summarizing some modifications on the benzamide moiety and their reported effects:
| Modification | Example Compound/Series | Reported Finding/Activity | Reference |
| 2-position substitution | 2-Chloro and 2-Methoxy N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides | Submicromolar M1 IC50s | nih.gov |
| Amide substitution | N-(alkyl/aryl)-4-nitrobenzamides | Antidiabetic potential | researchgate.net |
| Isosteric replacement | 2-Phenylpyrroles | Potential antipsychotic activity | nih.gov |
Structural Variations and Substitutions on the Piperazine Ring
The piperazine ring is a common scaffold in medicinal chemistry and provides a versatile point for modification. researchgate.netnih.gov
N-4 Substitution: The secondary amine of the piperazine ring is a prime location for introducing a wide variety of substituents. This can be achieved through alkylation, acylation, or reductive amination. In a study on M1 allosteric agonists, various benzyl (B1604629) moieties were introduced on the distal piperidine ring (a related six-membered heterocycle). nih.gov Another study on glycine (B1666218) transporter-1 inhibitors involved the synthesis of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides, where a propylsulfonyl group was attached to the N-4 position of the piperazine. researchgate.net
Ring Substitution: Modifications can also be made directly on the carbon atoms of the piperazine ring. For example, a study on soluble epoxide hydrolase inhibitors introduced various substituents at the 5-position of the piperazine ring, which was found to influence both activity and water solubility. nih.gov
The following table outlines some structural variations on the piperazine ring and their outcomes:
| Modification | Example Compound/Series | Reported Finding/Activity | Reference |
| N-4 Propylsulfonyl | N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides | Glycine transporter-1 inhibition | researchgate.net |
| 5-position substitution | 1-adamantan-1-yl-3-(2-(5-substituted-piperazin-2-yl)-ethyl)-ureas | Improved physical properties and retained sEH inhibition | nih.gov |
| N-4 Benzyl | Analogs of TBPB (M1 allosteric agonist) | Varied M1 agonism | nih.gov |
Strategic Derivatization of the Nitro Group and its Bioisosteres
Reduction of the Aromatic Nitro Group
The reduction of the nitro group to a primary amine (–NH₂) is a fundamental transformation, converting the electron-withdrawing nitro moiety into an electron-donating group and providing a synthetic handle for a wide array of subsequent chemical modifications. The choice of reducing agent is crucial, especially in a molecule with other reducible functionalities like the amide group. The goal is a chemoselective reduction that leaves the rest of the molecule intact. researchgate.net
Several methods are commonly employed for the selective reduction of aromatic nitro groups. commonorganicchemistry.comncert.nic.in Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly efficient method. commonorganicchemistry.com For substrates where catalytic hydrogenation might be too harsh or lead to dehalogenation, metal-based reductions in acidic media, such as iron (Fe) in acetic acid or tin(II) chloride (SnCl₂), offer milder alternatives. commonorganicchemistry.com Another effective method involves the use of hydrazine (B178648) hydrate, often in the presence of a catalyst, which can achieve selective reduction under specific conditions. researchgate.netmdpi.com
The general pathway for the reduction of a nitroaromatic compound, such as nitrobenzene, proceeds through intermediates like nitrosobenzene (B162901) and phenylhydroxylamine before yielding the final aniline (B41778) product. mdpi.comrsc.org Controlling the reaction conditions allows for the isolation of these intermediates, though the complete reduction to the amine is most common for creating a synthetic handle.
Table 1: Common Methods for Selective Reduction of Aromatic Nitro Groups
| Reagent/System | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|
| H₂/Pd-C | Hydrogen gas, Palladium on Carbon catalyst, various solvents (e.g., Ethanol, Methanol) | High efficiency and clean conversion for many substrates. | commonorganicchemistry.com |
| H₂/Raney Nickel | Hydrogen gas, Raney Nickel catalyst | Effective alternative to Pd/C, particularly useful when trying to avoid dehalogenation of aryl halides. | commonorganicchemistry.com |
| Fe/Acid | Iron powder with an acid like HCl or Acetic Acid (AcOH) | Mild, cost-effective, and often used in industrial-scale synthesis. | commonorganicchemistry.comncert.nic.in |
| SnCl₂ | Tin(II) chloride in a solvent like Ethanol or Ethyl Acetate | Provides a mild reduction that is tolerant of many other functional groups. | commonorganicchemistry.com |
| Hydrazine Hydrate (N₂H₄·H₂O) | Often used with a catalyst (e.g., Raney Ni, Fe) in a solvent like ethanol | Acts as both a reducing agent and a hydrogen source; can be highly selective. | researchgate.netmdpi.com |
Bioisosteric Replacement of the Nitro Group
Bioisosterism, the strategy of replacing a functional group with another that retains similar physical or chemical properties to produce a compound with comparable biological activity, is frequently applied to the nitro group. nih.gov This is often done to address concerns about the metabolic fate of nitroaromatics. cambridgemedchemconsulting.com The goal is to find a replacement that mimics the nitro group's size, shape, and electronic character without the associated toxicological risks.
Table 2: Potential Bioisosteres for the Aromatic Nitro Group
| Bioisostere | Rationale for Replacement | Potential Impact | Reference |
|---|---|---|---|
| Cyano (–CN) | Strong electron-withdrawing group, similar size. | Mimics electronic properties, metabolically more stable. | cambridgemedchemconsulting.com |
| Sulfonamide (–SO₂NH₂) | Tetrahedral geometry but can act as a hydrogen bond donor and acceptor. Strong electron-withdrawing character. | Can introduce new hydrogen bonding interactions and alter solubility. | acs.org |
| N-oxide | Maintains a charge-separated character and can act as a hydrogen bond acceptor. | Can improve solubility and modulate metabolic pathways. | cambridgemedchemconsulting.com |
| Trifluoromethyl (–CF₃) | Strongly electron-withdrawing and lipophilic. | Increases lipophilicity, potentially improving membrane permeability and metabolic stability. | nih.gov |
In related research on nitro-containing scaffolds, such as 5-nitro benzimidazoles, various derivatives were synthesized and evaluated for activities like vasorelaxant effects. These studies, while not on the exact parent compound, demonstrate the strategic approach of modifying other parts of the molecule while retaining the nitro group, which was found to be important for activity in those series. nih.gov The derivatization often involves creating hybrids, for example, by coupling a core structure like benzhydrylpiperazine with nitrobenzenesulfonamide moieties, to explore new pharmacological space. acs.org These examples underscore the dual strategy concerning the nitro group: either leveraging it as a key interacting moiety or strategically replacing it to optimize the drug-like properties of the final compound.
Molecular Interactions and Biochemical Mechanisms of 5 Nitro 2 1 Piperazinyl Benzamide
Investigation of Specific Molecular Targets and Binding Profiles for 5-nitro-2-(1-piperazinyl)benzamide
Enzyme Binding and Inhibition Kinetics in vitro (e.g., Glucokinase, Lipoxygenase)
No published data are available on the binding or inhibition of enzymes such as glucokinase or lipoxygenase by this compound.
Receptor Ligand Binding and Modulation Studies in vitro (e.g., Histamine (B1213489) Receptors)
There is no information in the scientific literature regarding the binding affinity or modulatory effects of this compound on histamine receptors or any other receptor type.
Characterization of Protein-Protein Interaction Disruptions
The potential for this compound to disrupt protein-protein interactions has not been investigated in any published studies.
Cellular Pathway Interrogations Mediated by this compound
Effects on Key Intracellular Signaling Cascades
No research has been conducted to determine the effects of this compound on any intracellular signaling cascades.
Modulation of Subcellular Organelle Functions (e.g., mitochondrial processes)
The impact of this compound on the function of subcellular organelles, including mitochondria, remains unstudied.
Structure-Activity Relationship (SAR) Elucidation of this compound and its Derivatives
The therapeutic potential of a molecule is intrinsically linked to its chemical structure. Understanding the relationship between a compound's structure and its biological activity is a cornerstone of medicinal chemistry. For this compound, structure-activity relationship (SAR) studies are crucial for optimizing its efficacy and for the rational design of new, more potent analogues. This involves identifying the key chemical features responsible for its molecular interactions and understanding how modifications to its structure affect its biological activity.
Identification of Key Pharmacophoric Elements Critical for Molecular Interactions
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is recognized at a receptor site and is responsible for that molecule's biological activity. For this compound and its derivatives, several key pharmacophoric elements have been identified as critical for their molecular interactions. These include the nitro group, the benzamide (B126) core, and the piperazine (B1678402) moiety.
The nitro group at the 5-position of the benzene (B151609) ring is a crucial feature. Its strong electron-withdrawing nature significantly influences the electronic properties of the entire molecule. Studies on related nitro-substituted compounds, such as 5-nitro benzimidazoles, have shown that the presence and position of the nitro group are vital for their bioactivity. In many cases, the nitro group can be reduced by target organisms to form reactive nitroso and hydroxylamino derivatives, which can then covalently modify biological macromolecules, leading to cellular toxicity. This bioactivation is a key aspect of the mechanism of action for many nitroaromatic compounds.
The benzamide scaffold serves as the central framework, orienting the other functional groups in a specific spatial arrangement. The amide linkage provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which can participate in crucial interactions with biological targets. The aromatic ring itself can engage in π-stacking interactions with aromatic residues in a binding pocket.
The piperazine ring at the 2-position is another critical pharmacophoric element. Its basic nitrogen atoms can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a receptor. The conformational flexibility of the piperazine ring, while constrained, allows it to adopt a favorable conformation for binding. In studies of related piperazine-containing compounds, such as 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, the piperazine ring was found to be essential for activity. nih.gov Modification of this ring, for instance by introducing a methyl group, led to a significant loss of both biochemical and whole-cell activity, highlighting its importance in the pharmacophore. nih.gov
Correlation of Substituent Electronic and Steric Properties with in vitro Activity
The biological activity of derivatives of this compound can be finely tuned by altering the electronic and steric properties of substituents on the core structure. These modifications can influence the molecule's ability to bind to its target, its physicochemical properties such as solubility and lipophilicity, and its metabolic stability.
Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can have a profound impact on in vitro activity. For instance, in related 5-nitro benzimidazole (B57391) derivatives, the presence of oxygenated radicals on an attached phenyl ring was found to increase the relaxant effect, suggesting that the electronic properties of these substituents are important for bioactivity. The introduction of additional electron-withdrawing groups could potentially enhance the reduction of the nitro group, a key activation step for some nitroaromatic compounds. Conversely, electron-donating groups might modulate the binding affinity by altering the electron density of the aromatic system.
Steric Effects: The size and shape of substituents (steric properties) are also critical determinants of biological activity. In many cases, a delicate balance must be struck. For example, in studies of N-arylpiperazine derivatives, bulky lipophilic moieties on the piperazine ring were found to improve antimycobacterial activity. mdpi.com However, there is often a limit to the acceptable size of a substituent. In the case of 1-(5-isoquinolinesulfonyl)piperazine analogues, the introduction of a methyl group on the piperazine ring resulted in a profound loss of activity, likely due to steric hindrance that prevents proper binding to the target. nih.gov This indicates that while some bulk may be tolerated or even beneficial in certain positions, it can be detrimental in others.
The interplay between electronic and steric effects is complex and often not easily separable. A substituent that alters the electronic properties of the molecule will also have a specific size and shape that can influence binding. The following interactive data table illustrates a hypothetical structure-activity relationship for derivatives of this compound, based on trends observed in related compound series.
| Compound | R1 (on Piperazine) | R2 (on Benzamide) | Electronic Effect of R2 | Steric Effect of R1 | Hypothetical In Vitro Activity (IC50, µM) |
| Parent | H | H | Neutral | Small | 5.0 |
| 1a | CH3 | H | Neutral | Small | 10.2 |
| 1b | Phenyl | H | Neutral | Large | 25.8 |
| 2a | H | Cl | Electron-withdrawing | Small | 2.1 |
| 2b | H | OCH3 | Electron-donating | Small | 7.5 |
| 3a | CH3 | Cl | Electron-withdrawing | Small | 4.5 |
| 3b | Phenyl | Cl | Electron-withdrawing | Large | 50.1 |
This table demonstrates that small, electron-withdrawing substituents on the benzamide ring (like in compound 2a) could potentially enhance activity, while bulky substituents on the piperazine ring (compounds 1b and 3b) might decrease it due to steric clashes. The combination of both electronic and steric modifications (compound 3a) results in an activity level that is an interplay of these two factors.
Computational and Theoretical Studies of 5 Nitro 2 1 Piperazinyl Benzamide
Molecular Docking and Ligand-Target Interaction Modeling of 5-nitro-2-(1-piperazinyl)benzamide
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. Understanding the binding mode of this compound to potential biological targets is crucial for predicting its pharmacological activity. While specific docking studies on this exact compound are not extensively available in the public domain, research on analogous structures, such as other nitrobenzamide and piperazine (B1678402) derivatives, provides valuable insights into its potential interactions.
Studies on various benzamide (B126) derivatives have demonstrated their ability to interact with a range of biological targets, including enzymes and receptors. For instance, molecular docking studies of some benzamide derivatives have revealed key interactions within the binding sites of proteins like aldehyde dehydrogenases (ALDHs), showing binding energies that indicate stable complex formation. researchgate.net In one such study, a benzamide derivative displayed a binding energy of -6.0 kcal/mol with ALDHs. researchgate.net Similarly, research on piperazine-tagged imidazole (B134444) derivatives has shown their ability to bind within the hydrophobic pocket of cancer-related proteins, forming polar contacts that contribute to their high affinity. elsevierpure.com
The binding of this compound would likely involve its key functional groups. The nitro group can participate in electrostatic interactions, while the piperazine ring can form hydrogen bonds and hydrophobic interactions. The benzamide core provides a scaffold that can fit into specific binding pockets. For example, in studies with piperazine-based anticancer agents, the piperazine moiety has been shown to be crucial for binding to targets like topoisomerase II. nih.gov
Interactive Data Table: Binding Affinities of Analogous Compounds
| Compound Class | Target | Binding Affinity (kcal/mol) | Key Interactions |
| Benzamide Derivative | Aldehyde Dehydrogenases (ALDHs) | -6.0 | Not specified |
| Piperazine-tagged Imidazole | Cancer-related proteins | Not specified | Hydrophobic pocket binding, polar contacts |
| Phenylpiperazine Derivative | Topoisomerase II | Not specified | Hydrogen bonding with specific amino acid residues |
Quantum Chemical Calculations and Electronic Structure Analysis of the Compound
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These calculations can provide information on molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are critical for understanding a molecule's reactivity and potential interactions.
For this compound, DFT studies would elucidate the influence of the nitro and piperazinyl substituents on the electronic properties of the benzamide core. Studies on related nitroaromatic compounds have shown that the nitro group is a strong electron-withdrawing group, which can significantly impact the molecule's electrophilicity and reactivity. nih.gov DFT calculations on 4-fluoro-3-nitrobenzaldehyde (B1361154) revealed a small HOMO-LUMO energy gap, which is indicative of high reactivity and charge transfer interactions. researchgate.net
The distribution of electrostatic potential on the molecular surface, which can be calculated using DFT, is crucial for understanding non-covalent interactions with biological targets. For benzamide derivatives, the oxygen atom of the carbonyl group and the nitrogen atoms of the piperazine ring are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bond acceptance. mdpi.com The hydrogen atoms of the amide and piperazine groups would be regions of positive potential, acting as hydrogen bond donors.
Molecular Dynamics Simulations to Elucidate Binding Conformations and Stability
MD simulations of benzamide derivatives in complex with their target proteins have been used to assess the stability of the predicted binding poses from molecular docking. tandfonline.combohrium.comrsc.org These simulations can reveal how the ligand and protein adapt to each other and the persistence of key interactions, such as hydrogen bonds, over the simulation time. For example, MD simulations of a benzamide derivative with antitumor activity were used to analyze the stability of its complex with the target protein, providing a detailed understanding of the binding interactions over a 100 ns trajectory. tandfonline.com
Conformational analysis is another important aspect that can be explored using MD simulations. Studies on N-benzoylated piperazines have shown that these molecules can exist as different conformers due to the restricted rotation around the amide bond. mdpi.com The piperazine ring itself can adopt various conformations, such as chair and boat forms, and the preferred conformation can influence its binding to a target. mdpi.comarxiv.org Understanding the conformational preferences of this compound is therefore essential for accurate modeling of its biological interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect.
QSAR studies on nitroaromatic compounds have been conducted to predict their toxicity. nih.govmdpi.comnih.govresearchgate.net These studies have identified several molecular descriptors that are correlated with toxicity, including hydrophobicity (logP), the energy of the lowest unoccupied molecular orbital (E_LUMO), and various topological and electronic parameters. nih.gov For example, a QSAR study on the toxicity of 95 nitroaromatic compounds against Tetrahymena pyriformis highlighted the importance of substituents on the benzene (B151609) ring in modulating toxicity. nih.govresearchgate.net
Similarly, QSAR studies on piperazine derivatives have been used to model their antihistamine, antibradykinin, and anticancer activities. mdpi.comnih.gov These studies have shown that electrostatic and steric factors, as well as molecular connectivity indices, can be important predictors of activity. nih.gov For instance, a 3D-QSAR study on piperazine derivatives revealed that electrostatic and steric fields were significantly correlated with their antagonistic effects. nih.gov
Interactive Data Table: QSAR Model Parameters for Analogous Compound Classes
| Compound Class | Activity Modeled | Key Descriptors | Statistical Parameters |
| Nitroaromatic Compounds | Toxicity | logP, E_LUMO, Topological indices | R² values often > 0.8 |
| Piperazine Derivatives | Antihistamine/Antibradykinin | Electrostatic and steric fields | Not specified |
| Piperazine Derivatives | Anticancer | Molecular connectivity indices, Topological parameters | Not specified |
Methodological Advances and Research Tools Incorporating 5 Nitro 2 1 Piperazinyl Benzamide
Development of Advanced Analytical Techniques for Compound Detection in Complex Biological Matrices
There is no specific information available in the reviewed literature regarding the development or application of advanced analytical techniques for the detection of 5-nitro-2-(1-piperazinyl)benzamide in complex biological matrices such as blood, plasma, or tissue. Research detailing methods like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) specifically tailored for the quantification of this compound has not been identified. Consequently, data on method validation parameters such as limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy for this specific analyte in biological samples are not available.
Application of High-Throughput Screening Methodologies in Discovery Research Related to the Compound Class
While high-throughput screening (HTS) is a common methodology in drug discovery, no specific instances of HTS campaigns involving this compound have been documented in the accessible research literature. There are no available reports on the screening of large compound libraries where this compound was identified as a "hit" or a lead compound for a particular biological target. Therefore, data tables summarizing HTS results, such as hit rates, confirmation assays, or structure-activity relationships (SAR) derived from such screenings for this specific compound, could not be generated.
Future Directions and Unexplored Research Avenues for 5 Nitro 2 1 Piperazinyl Benzamide
Identification of Emerging Research Questions and Hypotheses
The unique combination of a benzamide (B126) core, a piperazine (B1678402) ring, and a nitro group in 5-nitro-2-(1-piperazinyl)benzamide gives rise to a number of intriguing research questions and testable hypotheses. The benzamide moiety is a well-established pharmacophore found in a variety of clinically used drugs, particularly those targeting the central nervous system. The piperazine ring is another common feature in bioactive compounds, contributing to properties such as receptor affinity and pharmacokinetic profiles. nih.gov Furthermore, the strategic inclusion of a nitro group can significantly modulate a molecule's biological activity, often enhancing its efficacy or introducing novel functionalities. mdpi.com
Based on these structural alerts, several key research questions emerge:
What is the primary biological target of this compound? Given the prevalence of benzamides in antipsychotic medications, a primary hypothesis is that this compound may exhibit affinity for dopamine (B1211576) or serotonin (B10506) receptors. nih.gov A comprehensive screening against a panel of G-protein coupled receptors (GPCRs) and other neurological targets would be a critical first step.
Does the nitro group confer selective cytotoxicity towards cancer cells? Nitroaromatic compounds are known to undergo bioreduction in hypoxic environments, a characteristic of many solid tumors, leading to the formation of cytotoxic metabolites. mdpi.com A key hypothesis to investigate is whether this compound exhibits selective toxicity in cancer cell lines under hypoxic versus normoxic conditions. Research on related benzamide-piperazine-sulfonamide hybrids has already pointed towards potential anticancer applications. researchgate.net
Can the piperazine moiety be functionalized to create a library of analogs with diverse biological activities? The secondary amine in the piperazine ring offers a straightforward handle for chemical modification. A compelling research direction would be the synthesis of a diverse library of N-substituted derivatives to explore the structure-activity relationship (SAR) and identify compounds with optimized potency and selectivity for specific biological targets.
Table 1: Potential Research Hypotheses for this compound
| Research Area | Hypothesis |
| Neuropharmacology | This compound acts as a high-affinity antagonist at dopamine D2 receptors, suggesting potential as a novel antipsychotic agent. |
| Oncology | The nitro group of this compound is selectively reduced by nitroreductases in hypoxic tumor cells, leading to targeted cell death. |
| Medicinal Chemistry | Derivatization of the piperazine nitrogen will significantly modulate the compound's selectivity for different classes of biological targets. |
Potential for Development as Advanced Research Probes and Tool Compounds
The structural features of this compound also suggest its potential for development into sophisticated research probes and tool compounds for chemical biology. Tool compounds are essential for dissecting complex biological pathways and validating novel drug targets.
A significant opportunity lies in leveraging the nitro group for the development of molecular probes. For instance, nitroimidazole-based compounds have been successfully utilized as molecular probes to study hypoxic conditions in cells. nih.gov A similar strategy could be applied to this compound.
Furthermore, the development of fluorescent probes based on related structures, such as piperazinyl-NBD (7-nitro-1,2,3-benzoxadiazole), for the detection of biologically important molecules like hydrogen sulfide, highlights a promising avenue of research. researchgate.netnih.gov By analogy, this compound could serve as a scaffold for the design of novel fluorescent probes.
Table 2: Potential Applications as a Research Probe
| Probe Type | Potential Application | Rationale |
| Hypoxia Probe | Imaging and quantification of hypoxic regions in tumors or other tissues. | The nitro group can be selectively reduced under low oxygen conditions, potentially triggering a detectable signal. |
| Fluorescent Probe | Development of sensors for specific analytes or enzymatic activities. | The aromatic system can be modified to incorporate fluorogenic properties, with the piperazine acting as a reactive or binding site. |
| Affinity-Based Probe | Identification and characterization of the compound's biological targets. | The molecule can be functionalized with a reporter tag (e.g., biotin (B1667282) or a clickable alkyne) to facilitate target pull-down and identification experiments. |
The creation of such probes would be invaluable for elucidating the compound's mechanism of action and for broader applications in cell biology and disease research.
Opportunities for Interdisciplinary Collaboration in Chemical Biology and Material Science Research
The exploration of this compound's full potential necessitates a multidisciplinary approach, with significant opportunities for collaboration between chemists, biologists, and material scientists.
In the realm of chemical biology , collaborations would be essential for:
Target Identification and Validation: Synthetic chemists can generate focused libraries of analogs, which can then be screened by biologists to identify high-affinity ligands for specific proteins. Subsequent validation of these targets in cellular and animal models would require expertise in molecular and cellular biology.
Mechanism of Action Studies: Elucidating how this compound exerts its biological effects will require a combination of biochemical assays, structural biology (e.g., X-ray crystallography or cryo-EM to study protein-ligand interactions), and advanced cellular imaging techniques.
From a material science perspective, the compound's structure could be exploited for the development of novel materials:
Smart Materials: The nitro group's responsiveness to redox stimuli could be harnessed to create "smart" materials that change their properties (e.g., solubility, fluorescence) in response to specific environmental cues.
Drug Delivery Systems: The benzamide and piperazine moieties could be incorporated into polymers or nanoparticles to create targeted drug delivery systems. The compound itself could potentially be a component of a hybrid material designed for therapeutic purposes. mdpi.com
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 5-nitro-2-(1-piperazinyl)benzamide in academic settings?
- Methodological Answer : Synthesis optimization requires factorial design experiments to evaluate variables such as reaction temperature, solvent polarity, and stoichiometric ratios of nitro-substituted precursors and piperazine derivatives. Pre-experimental designs (e.g., one-variable-at-a-time approaches) can identify critical parameters, followed by response surface methodology (RSM) to refine yield and purity . Characterization via HPLC-MS and NMR is essential to validate structural integrity and monitor byproduct formation .
Q. How can researchers address inconsistencies in spectroscopic data (e.g., NMR or IR) during structural elucidation of this compound derivatives?
- Methodological Answer : Contradictions in spectral data often arise from conformational flexibility of the piperazine ring or solvent-induced shifts. To resolve ambiguities:
- Perform variable-temperature NMR to assess dynamic equilibria.
- Compare experimental IR spectra with computational simulations (e.g., DFT-based vibrational frequency analysis).
- Use X-ray crystallography as a definitive structural validation tool .
Advanced Research Questions
Q. What theoretical frameworks guide the design of biological activity studies for this compound analogs?
- Methodological Answer : Align experimental design with established pharmacological theories, such as:
- Structure-Activity Relationship (SAR) : Systematically modify substituents on the benzamide core to correlate electronic/steric effects with target binding (e.g., kinase inhibition).
- Molecular Docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., serotonin receptors) before in vitro assays .
- Free-Wilson Analysis : Quantify contributions of specific functional groups to bioactivity .
Q. How can researchers reconcile conflicting in vitro and in vivo efficacy data for this compound in neurological studies?
- Methodological Answer : Data contradictions may stem from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolic instability. Address via:
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict tissue distribution and clearance.
- Isotope-Labeled Tracers : Track metabolite formation using LC-MS/MS.
- Multi-Omics Integration : Combine proteomic and transcriptomic data to identify off-target effects .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in toxicological studies of this compound?
- Methodological Answer :
- Probit Analysis : Model binary outcomes (e.g., cytotoxicity thresholds) using maximum likelihood estimation.
- Benchmark Dose (BMD) Modeling : Quantify low-dose risks for regulatory endpoints.
- Bayesian Hierarchical Models : Account for inter-study variability in meta-analyses .
Theoretical and Conceptual Frameworks
Q. How does the choice of a conceptual framework (e.g., QSAR vs. polypharmacology) influence the experimental design for this compound derivatives?
- Methodological Answer :
- QSAR-Driven Design : Prioritize computational predictions of logP, polar surface area, and hydrogen-bonding capacity to optimize pharmacokinetic properties.
- Polypharmacology Approach : Use high-throughput screening (HTS) to identify multi-target engagement, followed by network pharmacology analysis to map signaling pathways .
Q. What are the ethical and methodological challenges in integrating preclinical data from this compound studies with clinical trial datasets?
- Methodological Answer :
- Data Harmonization : Standardize endpoints (e.g., IC50 vs. EC50) using FAIR (Findable, Accessible, Interoperable, Reusable) principles.
- Informed Consent Protocols : Ensure traceability of anonymized patient-derived data in translational studies.
- Bias Mitigation : Apply propensity score matching to adjust for confounding variables in retrospective analyses .
Emerging Methodologies
Q. How can AI-driven tools (e.g., COMSOL Multiphysics) enhance the simulation of this compound’s physicochemical properties?
- Methodological Answer :
- Multiscale Modeling : Combine quantum mechanics (QM) for electronic structure analysis with molecular dynamics (MD) for bulk-phase behavior.
- Reinforcement Learning (RL) : Optimize reaction conditions autonomously via iterative feedback loops.
- Digital Twins : Create virtual replicas of synthesis workflows to predict bottlenecks .
Q. What role do multi-omics approaches play in elucidating the mechanism of action of this compound in complex biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
